![molecular formula C14H23N B13079857 (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine is an organic compound with the molecular formula C14H23N It is a derivative of amine, characterized by the presence of a 3-methylbutyl group and a 1-(2-methylphenyl)ethyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine typically involves the reaction of 3-methylbutylamine with 1-(2-methylphenyl)ethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are often used as reactants in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or primary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships are essential to understand its effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylbutyl)amine: Lacks the 1-(2-methylphenyl)ethyl group.
1-(2-Methylphenyl)ethylamine: Lacks the 3-methylbutyl group.
N-Methylbutylamine: Contains a methyl group instead of the 3-methylbutyl group.
Uniqueness
(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine is unique due to the presence of both the 3-methylbutyl and 1-(2-methylphenyl)ethyl groups, which confer distinct chemical and physical properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C14H23N |
|---|---|
Peso molecular |
205.34 g/mol |
Nombre IUPAC |
3-methyl-N-[1-(2-methylphenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C14H23N/c1-11(2)9-10-15-13(4)14-8-6-5-7-12(14)3/h5-8,11,13,15H,9-10H2,1-4H3 |
Clave InChI |
HSIVWLWDULCCPF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(C)NCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


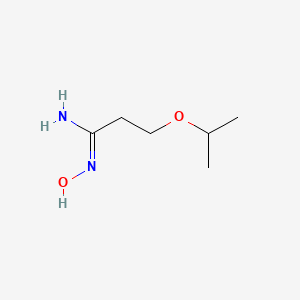
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
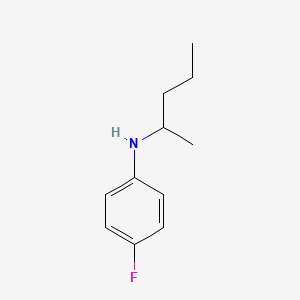
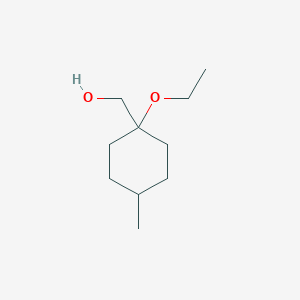
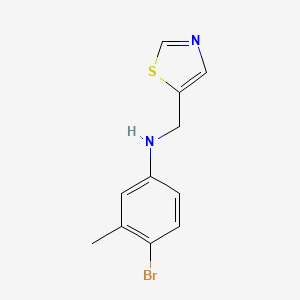

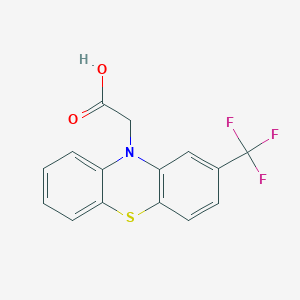

amine](/img/structure/B13079853.png)


![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)


